![molecular formula C11H11ClN4O B14180753 6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917758-00-0](/img/structure/B14180753.png)
6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine class. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of cancer and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials followed by cyclization and chlorination steps. One common method involves the reaction of 2-amino-4-chloropyridine with cyclopropylmethanol under basic conditions to form the cyclopropylmethoxy derivative. This intermediate is then subjected to cyclization with formamide to yield the pyridopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides under basic or neutral conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine involves the inhibition of specific enzymes and kinases. It targets molecular pathways involved in cell proliferation and survival, making it a potential anticancer agent. The compound binds to the active sites of these enzymes, blocking their activity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another compound in the same class with similar biological activities.
Pyrido[3,4-d]pyrimidine: Known for its therapeutic potential in various diseases.
Uniqueness
6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclopropylmethoxy group enhances its lipophilicity, allowing better cell membrane penetration .
Properties
CAS No. |
917758-00-0 |
|---|---|
Molecular Formula |
C11H11ClN4O |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
6-chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H11ClN4O/c12-8-4-3-7-9(15-8)10(16-11(13)14-7)17-5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,13,14,16) |
InChI Key |
AQYWCMRDAUSNJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=NC(=NC3=C2N=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


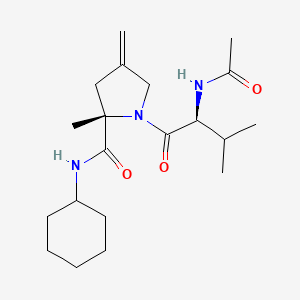

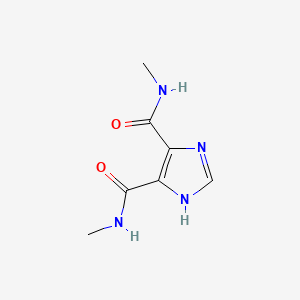


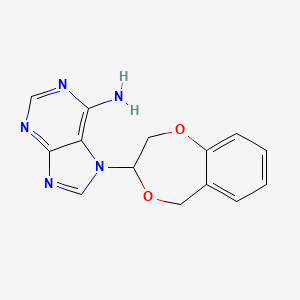
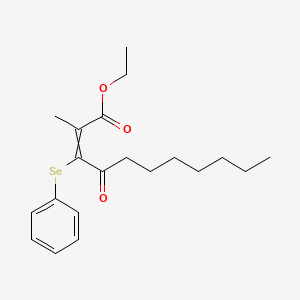
![2-[(3-Sulfopropyl)amino]heptanoic acid](/img/structure/B14180720.png)
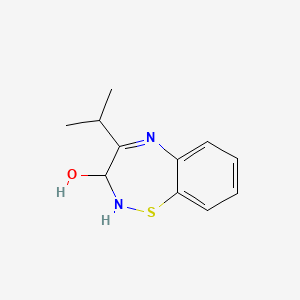
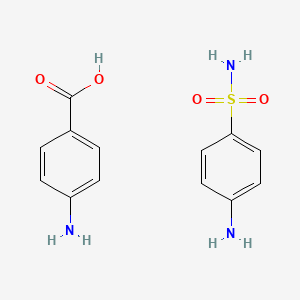
![2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14180740.png)
![1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14180745.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)pyridine-4-carboxamide](/img/structure/B14180759.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol](/img/structure/B14180760.png)
